N-(1-cyanocycloheptyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide
Description
N-(1-cyanocycloheptyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide is a synthetic small molecule with the molecular formula C₁₉H₂₅N₃O and a molecular weight of 370.50 g/mol (CAS No. 1050628-30-2) . Its structure features a cycloheptyl group substituted with a cyano moiety at the 1-position, linked to an acetamide backbone that connects to a 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system. The THIQ scaffold is pharmacologically significant, often associated with interactions at neurotransmitter receptors, such as orexin receptors .
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c20-15-19(10-5-1-2-6-11-19)21-18(23)14-22-12-9-16-7-3-4-8-17(16)13-22/h3-4,7-8H,1-2,5-6,9-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAMHNHHTCAMGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocycloheptyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Cyanocycloheptyl Intermediate:
Synthesis of the Tetrahydroisoquinoline Moiety: This can be achieved through the reduction of isoquinoline derivatives.
Coupling Reaction: The final step involves coupling the cyanocycloheptyl intermediate with the tetrahydroisoquinoline derivative using acylation reactions to form the acetamide linkage.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocycloheptyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could lead to amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(1-cyanocycloheptyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, ion channels, or G-protein coupled receptors, and the pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs, synthetic efficiency, and substituent effects. Data are derived from tetrahydroisoquinoline-based acetamide derivatives reported in the literature.
Structural and Substituent Variations
Pharmacological Implications (Inferred from Structural Analogs)
While direct data for the target compound are unavailable, insights can be drawn from related THIQ-acetamides:
- Receptor Selectivity: Bulky substituents (e.g., 3,4-dimethoxyphenyl in compound 20 ) enhance OX1R antagonism by fitting into hydrophobic binding pockets. The cyano group in the target compound may mimic nitrile-containing drugs (e.g., cimetidine), influencing receptor interactions .
- Metabolic Stability : The cycloheptyl group may reduce hepatic clearance compared to smaller alkyl chains (e.g., propyl in compound 31 ), as seen in cycloheptane-based drugs like apremilast .
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